molecular formula C17H11Cl2NO2 B391195 (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B391195
M. Wt: 332.2g/mol
InChI Key: VCDBBCSWFONGGK-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a dichlorophenyl group and a methylbenzylidene group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-methylbenzylideneoxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: shares structural similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H11Cl2NO2

Molecular Weight

332.2g/mol

IUPAC Name

(4Z)-2-(2,4-dichlorophenyl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H11Cl2NO2/c1-10-2-4-11(5-3-10)8-15-17(21)22-16(20-15)13-7-6-12(18)9-14(13)19/h2-9H,1H3/b15-8-

InChI Key

VCDBBCSWFONGGK-NVNXTCNLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

SMILES

CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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